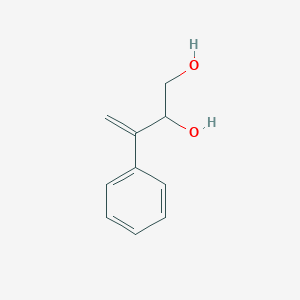

3-Butene-1,2-diol, 3-phenyl-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

188481-67-6 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-phenylbut-3-ene-1,2-diol |

InChI |

InChI=1S/C10H12O2/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,10-12H,1,7H2 |

InChI Key |

VYQFJGZTBGKQAV-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1)C(CO)O |

Origin of Product |

United States |

Reaction Mechanisms and Stereochemical Control in Reactions Involving 3 Butene 1,2 Diol, 3 Phenyl

Mechanistic Elucidation of Synthetic Transformations

Understanding the intricate pathways through which 3-Butene-1,2-diol (B138189), 3-phenyl- is formed and undergoes further reactions is paramount for its effective utilization in synthesis. This section explores the identification of key intermediates and transition states, the kinetic and thermodynamic drivers of these reactions, and the influence of the substrate's inherent structure on its chemical behavior.

The synthesis and reactions of 3-Butene-1,2-diol, 3-phenyl- and its analogs often proceed through a series of transient species. In palladium-catalyzed reactions, such as the dynamic kinetic asymmetric transformation of 3,4-epoxy-1-butene, the formation of π-allyl intermediates is a key mechanistic feature. pnas.org These intermediates can interconvert, and their interaction with a chiral ligand-metal complex establishes a dynamic system that ultimately leads to a product with high enantiomeric purity. pnas.org

In other transformations, such as the iodocyclization of N-tosyl carbamates of related α-allenic alcohols, the reaction proceeds through the formation of isomeric diiodide intermediates. cdnsciencepub.com These intermediates then undergo intramolecular cyclization. For instance, in base-induced cyclizations, an S_N2' displacement of an allylic iodide by the carbamate (B1207046) nitrogen leads to the formation of a trans oxazolidinone. cdnsciencepub.com Computational studies on similar systems, like the Prins reaction, have also been employed to identify and characterize intermediates and transition states, providing a deeper understanding of the reaction pathways. beilstein-journals.org For example, in the Prins reaction involving styrene, a model system for phenyl-substituted alkenes, calculations have helped to map out the energy landscape and identify key transition states leading to the formation of diol products. beilstein-journals.org

The table below summarizes some of the key intermediates identified in reactions involving analogs of 3-Butene-1,2-diol, 3-phenyl-.

| Reaction Type | Key Intermediates |

| Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation | π-Allyl Intermediates pnas.org |

| Iodocyclization of α-Allenic Alcohol Carbamates | Isomeric Diiodides, trans Imino Carbonates cdnsciencepub.com |

| Prins Reaction (Computational Study) | Oxocarbenium Ion, Hemiacetal Intermediate beilstein-journals.org |

The outcome of chemical reactions involving 3-Butene-1,2-diol, 3-phenyl- is governed by the interplay of kinetic and thermodynamic factors. In some cases, the reaction may proceed to the most stable product (thermodynamic control), while in others, the product that is formed fastest will dominate (kinetic control). msu.edu

For example, in certain acid-catalyzed rearrangements of related diols, a less stable aldehyde may be formed rapidly under mild conditions (kinetic product), while more vigorous conditions can lead to a more stable ketone (thermodynamic product). msu.edu The temperature can also have a dramatic effect on reaction outcomes. In the synthesis of (2R)-3-butene-1,2-diol, increasing the reaction temperature can lead to nearly complete conversion to the desired diol. pnas.org

The study of reaction kinetics provides valuable insights into the rate-determining steps of a reaction. For instance, in elimination reactions, the conversion of a carbanion intermediate to an alkene can be the rate-determining step. msuniv.ac.in Furthermore, computational studies can provide quantitative data on the activation energies of different reaction pathways, helping to predict which pathway is kinetically favored. beilstein-journals.org

The table below presents a simplified overview of how kinetic and thermodynamic factors can influence reaction outcomes.

| Factor | Influence on Reaction Pathway |

| Reaction Conditions (e.g., Temperature, Acid Strength) | Can shift the balance between kinetic and thermodynamic product formation. pnas.orgmsu.edu |

| Activation Energy | Determines the rate of a reaction; lower activation energy corresponds to a faster, kinetically favored pathway. beilstein-journals.org |

| Product Stability | The most stable product is the thermodynamically favored product. msu.edu |

The inherent structural features of 3-Butene-1,2-diol, 3-phenyl- and its derivatives play a crucial role in determining their reactivity and the selectivity of their reactions. The presence of the phenyl group, for instance, can influence the electronic properties of the molecule and the stability of reaction intermediates. In Heck reactions of a similar diol, the electronic nature of the aromatic substituent can affect the lability of certain hydrogen atoms, which in turn can influence the degree of racemization. pnas.org

The stereochemistry of the substrate is also a critical factor. For example, in the oxidative lactonization of diols, the cis-isomer of 2-butene-1,4-diol (B106632) is efficiently converted to the corresponding lactone, while the trans-isomer yields only trace amounts of the product, likely due to steric hindrance. nih.gov Similarly, in nitrile oxide cycloaddition reactions, the protecting group on the allylic oxygen of 3-buten-2-ol (B146109) derivatives significantly impacts the diastereoselectivity of the reaction. nih.gov

Branching at the α and β carbons of a substrate can also affect reaction rates, particularly in elimination reactions where increased branching can stabilize the developing double bond in the transition state. msuniv.ac.in

The table below highlights how different aspects of substrate structure can influence reactivity and selectivity.

| Structural Feature | Effect on Reactivity and Selectivity |

| Phenyl Group | Influences electronic properties and stability of intermediates. pnas.org |

| Stereochemistry (cis vs. trans) | Can dramatically affect reaction efficiency due to steric effects. nih.gov |

| Protecting Groups | Can alter the diastereoselectivity of reactions. nih.gov |

| Alkyl Branching | Can increase the rate of elimination reactions by stabilizing the transition state. msuniv.ac.in |

Kinetic and Thermodynamic Aspects of Reaction Pathways

Stereochemical Outcomes and Diastereoselective/Enantioselective Control

The presence of chiral centers in 3-Butene-1,2-diol, 3-phenyl- means that its reactions can lead to the formation of multiple stereoisomers. Controlling the stereochemical outcome of these reactions is a central challenge and a key area of research in organic synthesis.

Reactions involving 3-Butene-1,2-diol, 3-phenyl- and its analogs can produce enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The separation and characterization of these stereoisomers are crucial for determining the success of a stereoselective synthesis. researchgate.net Various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed for this purpose. nih.gov

For example, in the nitrile oxide cycloaddition to (+)-(S)-isopropylidene-3-butene-1,2-diol, a mixture of diastereomers is formed, and their ratio can be determined by NMR. nih.gov The stereochemical course of these reactions can often be rigorously proven by converting the adducts into known compounds. nih.gov Similarly, the enantiomeric excess (ee) of a product, which is a measure of its enantiomeric purity, is a key parameter in asymmetric synthesis. pnas.org

The table below provides examples of stereoisomeric products formed in reactions of related diols.

| Reaction | Stereoisomeric Products | Analytical Method for Characterization |

| Nitrile Oxide Cycloaddition to (+)-(S)-Isopropylidene-3-butene-1,2-diol | Diastereomeric isoxazolines nih.gov | ¹H NMR, HPLC nih.gov |

| Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation | Enantiomers of (2R)-3-butene-1,2-diol pnas.org | Chiral HPLC pnas.org |

| Iodocyclization of α-Allenic Alcohol Carbamates | syn-1,2-diols (highly diastereoselective) cdnsciencepub.com | Difference NOE experiments cdnsciencepub.com |

The transfer of chirality from a chiral catalyst or auxiliary to the product is a fundamental concept in asymmetric synthesis. In reactions involving 3-Butene-1,2-diol, 3-phenyl-, several mechanisms can be responsible for this transfer.

In palladium-catalyzed dynamic kinetic asymmetric transformations, the chiral environment provided by the ligand-metal complex is responsible for the high enantioselectivity. pnas.org The π-allyl intermediates interact with this chiral complex, and the subsequent reaction proceeds through a lower energy pathway for one enantiomer, leading to its enrichment in the product. pnas.org

In substrate-controlled reactions, the existing chirality in the starting material directs the stereochemical outcome of the reaction. For instance, in the diastereoselective reactions of derivatives of 3-buten-2-ol, the cycloaddition is thought to proceed through a transition state where the allylic oxygen is positioned to minimize steric interactions, and the nitrile oxide then adds in an anti-periplanar fashion to minimize secondary orbital interactions. nih.gov This concept of minimizing steric and electronic repulsions in the transition state is a common theme in explaining chiral information transfer.

Another important mechanism is axial-to-central chirality transfer, where the chirality of a molecule with an axis of chirality (like some allenes or biaryls) is transferred to a new stereocenter during a cyclization reaction. researchgate.net While not directly involving 3-Butene-1,2-diol, 3-phenyl- in the provided context, this principle is relevant to the broader field of stereoselective synthesis.

The table below summarizes some of the key mechanisms of chiral information transfer.

| Mechanism | Description | Example |

| Catalyst-Controlled Stereoselection | A chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over others. | Palladium-catalyzed dynamic kinetic asymmetric transformation with a chiral ligand. pnas.org |

| Substrate-Controlled Stereoselection | The existing stereocenters in the substrate direct the approach of the reagent, leading to a specific stereochemical outcome. | Nitrile oxide cycloaddition to a chiral allylic alcohol derivative. nih.gov |

| Axial-to-Central Chirality Transfer | The chirality of an axially chiral molecule is transferred to a new stereocenter during a reaction. | Cyclization of optically active allenes. researchgate.net |

Factors Governing Regio- and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving 3-butene-1,2-diol, 3-phenyl- are governed by a combination of factors, including the nature of the reagents and catalysts employed, the inherent stereochemistry of the substrate, and the reaction conditions. The presence of a phenyl group at the 3-position, along with the allylic and vicinal diol functionalities, introduces complex electronic and steric effects that significantly influence the outcome of chemical transformations.

A key aspect of controlling selectivity is the ability to direct incoming reagents to a specific atom (regioselectivity) or to control the spatial arrangement of the atoms in the product (stereoselectivity). In the context of 3-phenyl-3-butene-1,2-diol, this involves directing reactions to one of the hydroxyl groups, the double bond, or the allylic position, and controlling the formation of new stereocenters.

Palladium-Catalyzed Reactions

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and the outcomes of these reactions are highly dependent on the ligand coordinated to the palladium center. Ligand-controlled regioselectivity is a well-established principle in palladium-catalyzed cross-coupling reactions. nih.gov The choice of phosphine (B1218219) ligands, for instance, can reverse the regioselectivity of the reaction. nih.gov This control arises from the electronic and steric properties of the ligand influencing the elementary steps of the catalytic cycle, such as oxidative addition and migratory insertion.

In the context of the Mizoroki-Heck reaction, the insertion of an alkene into a palladium-carbon bond typically occurs with a specific regiochemistry. For electron-deficient olefins, 2,1-insertion is generally favored for electronic reasons. However, steric interactions can be engineered to override this electronic preference and enforce a "regioirregular" 1,2-insertion. pnas.org For a substrate like 3-phenyl-3-butene-1,2-diol, the phenyl group would significantly influence the steric environment around the double bond, and the choice of palladium catalyst and ligand would be crucial in directing the regiochemical outcome of Heck-type reactions.

A study on the palladium-catalyzed dynamic kinetic asymmetric transformation of 3,4-epoxy-1-butene to (2R)-3-butene-1,2-diol highlights the influence of reaction parameters on selectivity. nih.gov The temperature was found to have a dramatic effect on the conversion and yield of the desired diol. nih.gov While this study does not involve a phenyl substituent, it underscores the importance of optimizing reaction conditions to achieve high selectivity in related systems.

Table 1: Ligand-Controlled Regioselectivity in Palladium-Catalyzed Heteroannulation

This table, based on a study of branched 1,3-dienes, illustrates how ligand choice can dictate the regiochemical outcome of a palladium-catalyzed reaction. chemrxiv.org A similar principle would apply to reactions involving 3-phenyl-3-butene-1,2-diol.

| Ligand | Regioselectivity (Product A:Product B) |

| P(t-Bu)3 | 1:1.5 |

| P(Cy)3 | 1:1.2 |

| P(o-tol)3 | 1.1:1 |

| PAd2nBu | >20:1 |

Data adapted from a study on the heteroannulation of o-bromoanilines with branched 1,3-dienes, demonstrating the principle of ligand control. chemrxiv.org

Stereoselective Oxidations

The dihydroxylation and epoxidation of the double bond in 3-phenyl-3-butene-1,2-diol are key reactions that are highly influenced by the existing stereocenters and the directing effect of the hydroxyl groups.

In the dihydroxylation of alkenes, the use of Z-selective cross-metathesis catalysts followed by a ruthenium-catalyzed dihydroxylation can lead to the formation of anti-1,2-diols with high stereospecificity. nih.gov The geometry of the intermediate alkene directly controls the diastereoselectivity of the diol product. nih.gov For 3-phenyl-3-butene-1,2-diol, the relative stereochemistry of the two existing hydroxyl groups would direct the facial selectivity of the dihydroxylation of the double bond.

The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols. msu.edu The allylic hydroxyl group plays a crucial role in directing the catalyst to one face of the double bond. For a secondary allylic alcohol, the existing chirality can lead to a kinetic resolution, where one enantiomer reacts much faster than the other. msu.edu In the case of 3-phenyl-3-butene-1,2-diol, the presence of the C1 and C2 hydroxyl groups would provide strong directing effects, and the stereochemical outcome would be highly dependent on the specific Sharpless conditions used (e.g., (+)- or (-)-diethyl tartrate).

The photooxygenation of allylic alcohols to form hydroperoxides also exhibits stereoselectivity that is dependent on a directing effect from the hydroxyl group. uoc.gr This "steering effect" can be influenced by solvent polarity, with nonpolar solvents often promoting syn addition. uoc.gr

Chelation and Substrate Control

In reactions involving the addition of nucleophiles to the carbonyl group (if the diol is oxidized) or other transformations, chelation control can be a dominant factor in determining stereoselectivity. When a substrate can form a stable chelate with a metal catalyst, it locks the molecule into a rigid conformation, exposing one face to the reagent.

For instance, in the addition of Grignard reagents to α-alkoxy ketones, a Cram chelation-controlled addition can lead to high diastereoselectivity. nih.gov If 3-phenyl-3-butene-1,2-diol were to be selectively oxidized at C2, the resulting α-hydroxy ketone could undergo highly diastereoselective additions controlled by chelation of a metal salt to the carbonyl and the C1 hydroxyl group.

The stereochemistry of the substrate itself often dictates the stereochemical outcome of a reaction. In the iodocyclization of secondary α-allenic alcohols, the reaction proceeds with high diastereoselectivity to furnish syn-1,2-diols. cdnsciencepub.com This substrate-controlled stereoselectivity is a common feature in the reactions of chiral molecules.

Table 2: Diastereoselectivity in Rhenium-Catalyzed Allylic Alcohol Transposition

This table shows the diastereoselectivity of a rhenium-catalyzed transposition of various diols. While 3-phenyl-3-butene-1,2-diol itself was not the primary substrate, the data for a similar substrate with a phenyl group (R=Ph) indicates that the phenyl substituent can have a profound impact, in this case leading to decomposition. nih.gov This highlights the unique electronic and/or steric effects of the phenyl group.

| Substrate R group | Diastereomeric Ratio (syn:anti) | Yield (%) |

| PhCH2CH2 | 1:1 | 18 |

| Ph | - | ~20 (decomposition) |

| Cinnamyl | >20:1 | 72 |

Data adapted from a study on rhenium-catalyzed allylic alcohol transposition. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Butene 1,2 Diol, 3 Phenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of 3-Butene-1,2-diol (B138189), 3-phenyl- and its derivatives. ipb.ptmdpi.comelsevier.comnih.gov

High-Resolution NMR Techniques

High-resolution one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed for the structural elucidation of organic molecules. ipb.ptelsevier.comnih.govresearchgate.net For 3-Butene-1,2-diol, 3-phenyl-, 1H NMR spectroscopy provides initial information on the number and connectivity of protons in the molecule. The chemical shifts of the olefinic protons, the methine proton attached to the phenyl group, and the protons of the diol moiety are characteristic. wiley-vch.dechemicalbook.comresearchgate.net For instance, in related structures like 4-phenyl-3-buten-2-one, the olefinic protons appear in the range of 6-8 ppm. researchgate.net

To gain deeper insights and unambiguously assign all proton and carbon signals, 2D NMR techniques are essential. ipb.pt These include:

Correlation Spectroscopy (COSY): Establishes proton-proton coupling correlations, revealing the connectivity between adjacent protons in the butene backbone.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is invaluable for determining the relative stereochemistry (syn/anti) of the diol. ipb.pt

A representative, though not exhaustive, table of expected 1H and 13C NMR chemical shifts for a generic 3-phenyl-3-butene-1,2-diol structure is provided below. Actual values can vary based on stereochemistry and solvent.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Phenyl Protons | 7.2 - 7.5 | 127 - 142 |

| Vinylic Proton | 5.8 - 6.2 | 135 - 145 |

| CH-OH | 4.0 - 4.5 | 70 - 80 |

| CH₂-OH | 3.5 - 4.0 | 65 - 75 |

| Olefinic CH₂ | 5.1 - 5.4 | 115 - 120 |

Chiral Shift Reagents and Chiral Auxiliary Strategies in NMR

Determining the absolute configuration and enantiomeric excess (ee) of chiral molecules like 3-Butene-1,2-diol, 3-phenyl- often requires specialized NMR techniques.

Chiral Shift Reagents (CSRs): These are typically lanthanide-based complexes that can form diastereomeric complexes with the chiral analyte in situ. nih.gov This interaction induces chemical shift differences (lanthanide-induced shifts, LIS) between the signals of the two enantiomers in the NMR spectrum, allowing for their differentiation and quantification to determine the ee. nih.govacs.org While effective, lanthanide-based reagents can be expensive. nih.gov An alternative involves the use of boronic acid-based assemblies which can also serve as chiral shift reagents for diols. nih.gov

Chiral Derivatizing Agents (CDAs): Another powerful strategy involves reacting the diol with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its analogues, to form a mixture of diastereomeric esters. acs.orgnih.gov These diastereomers exhibit distinct NMR spectra, and by analyzing the chemical shift differences (e.g., ΔδRS = δR - δS), the absolute configuration of the original diol can be determined. acs.orgnih.gov For 1,2-diols, comparing the NMR spectra of the bis-(R)- and bis-(S)-MPA (methoxy-phenylacetic acid) esters can reveal the absolute configuration. researchgate.netacs.org The analysis of the temperature evolution of the NMR signals of these derivatives can further aid in the stereochemical assignment. researchgate.net

Mass Spectrometry (MS) for Molecular Structure and Isomeric Differentiation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. nih.govconicet.gov.ar

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is crucial for the accurate determination of the molecular formula of 3-Butene-1,2-diol, 3-phenyl-. conicet.gov.arresearchgate.net By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of the target molecule. researchgate.net For a derivative like 4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol, HRMS is used to validate the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to gain structural information by analyzing the fragmentation patterns of a selected precursor ion. researchgate.netnih.gov For 3-Butene-1,2-diol, 3-phenyl-, the precursor ion corresponding to the molecular ion or a protonated/adducted molecule is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide clues about the molecule's structure. For instance, the mass spectrum of the parent compound, 3-butene-1,2-diol, is dominated by an oxonium ion at m/z 57, corresponding to [H₂C=CHCH=OH]⁺. aip.org The fragmentation of 3-Butene-1,2-diol, 3-phenyl- would be expected to show characteristic losses, such as the loss of water (H₂O) and fragmentation related to the phenyl and butene-diol moieties. The analysis of these fragmentation pathways helps to confirm the connectivity of the molecule. aip.org

Chiral Separation Coupled with Mass Spectrometry

To analyze and quantify the individual enantiomers of 3-Butene-1,2-diol, 3-phenyl-, chiral separation techniques are coupled with mass spectrometry. americanpharmaceuticalreview.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can separate the enantiomers before they enter the mass spectrometer. americanpharmaceuticalreview.comacs.org This combination, known as LC-MS, allows for the sensitive and selective detection and quantification of each enantiomer. americanpharmaceuticalreview.com The development of LC-MS/MS methods is particularly advantageous for analyzing chiral compounds in complex matrices, as it offers high selectivity and reduces interference. nih.govamericanpharmaceuticalreview.com Derivatization with reagents like 2-bromopyridine-5-boronic acid can enhance the ionization efficiency and detection sensitivity of diols in LC-MS analysis. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and investigating the conformational landscape of 3-Butene-1,2-diol, 3-phenyl-. These methods probe the vibrational modes of a molecule, which are sensitive to its geometry and intramolecular interactions. edinst.com

For a molecule to be IR active, its vibration must cause a change in the dipole moment, whereas for a vibration to be Raman active, it must induce a change in the molecule's polarizability. edinst.com Consequently, these two techniques often provide complementary information. edinst.com In 3-Butene-1,2-diol, 3-phenyl-, key functional groups include the hydroxyl (-OH) groups, the carbon-carbon double bond (C=C), and the phenyl ring.

The hydroxyl group stretching vibrations are particularly informative. They appear in the 3560–3700 cm⁻¹ region and are highly sensitive to hydrogen bonding. rsc.org The presence of two vicinal diol groups allows for the formation of intramolecular hydrogen bonds, which can "lock" the molecule into specific conformations. researchgate.net Theoretical studies on similar vicinal diols, like rac-butane-2,3-diol, combined with Raman jet spectroscopy, have shown that different conformers exhibit distinct OH stretching frequencies, allowing for their experimental assignment. rsc.org The interaction of the OH groups with the π-system of the phenyl or vinyl group can also lead to systematic shifts in vibrational frequencies. rsc.org

The analysis of the vibrational spectra is often supported by Density Functional Theory (DFT) calculations, which can predict the stable conformers and their corresponding vibrational frequencies. rsc.orgresearchgate.net By comparing the experimental IR and Raman spectra with the calculated values, a detailed understanding of the conformational preferences and intramolecular forces within 3-Butene-1,2-diol, 3-phenyl- can be achieved.

Table 1: Expected Vibrational Frequencies for 3-Butene-1,2-diol, 3-phenyl-

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Notes |

|---|---|---|---|

| Free O-H Stretch | 3650 - 3700 | IR, Raman | Vibration from a hydroxyl group not involved in hydrogen bonding. |

| Intramolecular H-Bonded O-H Stretch | 3560 - 3650 | IR, Raman | Broadened band, shifted to lower frequency due to hydrogen bonding between the two diol groups or with the phenyl ring's π-electrons. rsc.org |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Associated with the phenyl group. |

| Alkene =C-H Stretch | 3010 - 3040 | IR, Raman | Associated with the vinyl group. |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Associated with the saturated C-H bond. |

| C=C Stretch (alkene) | 1640 - 1680 | Raman | The C=C bond of the butene chain. Often stronger in Raman spectra. americanpharmaceuticalreview.com |

| C=C Stretch (aromatic) | 1450 - 1600 | IR, Raman | Phenyl ring stretching vibrations. |

| C-O Stretch | 1000 - 1260 | IR | Strong band characteristic of alcohols. |

Chromatographic Techniques for Separation and Purity Assessment of Stereoisomers

Due to the presence of two stereocenters (at C1 and C2), 3-Butene-1,2-diol, 3-phenyl- can exist as multiple stereoisomers (enantiomers and diastereomers). Chromatographic techniques are essential for separating these isomers and assessing the enantiomeric and diastereomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. mdpi.com The method relies on the use of a Chiral Stationary Phase (CSP), which interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. bgb-analytik.com

For a compound like 3-Butene-1,2-diol, 3-phenyl-, which contains both hydroxyl and phenyl groups, polysaccharide-based CSPs are often highly effective. phenomenex.com These phases, typically derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, create a complex chiral environment through their helical structure. phenomenex.com Chiral recognition is achieved via a combination of interactions, including hydrogen bonding (with the diol), π-π interactions (with the phenyl ring), and steric hindrance. bgb-analytik.comphenomenex.com

Commonly used columns include those with phases like cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) or amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD). phenomenex.comhplc.eu Method development involves screening different mobile phases, typically mixtures of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, to achieve optimal separation (resolution > 1.5).

Table 2: Representative Chiral HPLC Conditions for Stereoisomer Separation

| Parameter | Description |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane/Isopropanol mixtures (e.g., 90:10, 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient (e.g., 25 °C) |

| Detection | UV at 220 nm or 254 nm (due to the phenyl group) |

| Expected Outcome | Separation of the enantiomeric pairs, allowing for purity assessment. |

Gas Chromatography (GC) with Chiral Stationary Phases

Chiral Gas Chromatography (GC) is another powerful technique for enantioseparation, particularly for volatile compounds. While 3-Butene-1,2-diol, 3-phenyl- itself may have limited volatility, it can be derivatized (e.g., by acylation of the hydroxyl groups) to increase its suitability for GC analysis. researchgate.net

The most widely used CSPs for chiral GC are derivatized cyclodextrins. researchgate.net These are cyclic oligosaccharides that form inclusion complexes with the analyte. sigmaaldrich.com The chiral recognition mechanism is based on the differential fit of the enantiomers into the cyclodextrin (B1172386) cavity and interactions with the derivative groups on the cyclodextrin rim. gcms.cz Phases like trifluoroacetylated β-cyclodextrin or permethylated β-cyclodextrin are known to separate a wide range of compounds, including alcohols, diols, and aromatic compounds. researchgate.netsigmaaldrich.com The successful separation of structurally related compounds such as 2,3-butanediol (B46004) and 1-phenylethanol (B42297) on cyclodextrin-based columns demonstrates the high potential of this technique for analyzing the stereoisomers of 3-Butene-1,2-diol, 3-phenyl-. researchgate.netgcms.cz

Table 3: Representative Chiral GC Conditions for Stereoisomer Separation

| Parameter | Description |

|---|---|

| Column | Rt®-βDEXsm (Permethylated β-cyclodextrin) or Astec CHIRALDEX® G-TA (Trifluoroacetyl-γ-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Analyte Form | Often requires derivatization (e.g., acetylation) to improve volatility. |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Temperature programming, e.g., 50 °C (hold 2 min) to 200 °C at 5 °C/min. |

| Detector | Flame Ionization Detector (FID) |

| Expected Outcome | Baseline resolution of the four stereoisomers (as their derivatives). |

Computational Chemistry and Theoretical Investigations of 3 Butene 1,2 Diol, 3 Phenyl

Quantum Chemical Calculations for Molecular Conformations and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of 3-Butene-1,2-diol (B138189), 3-phenyl-. Methods like Density Functional Theory (DFT) are employed to determine the molecule's most stable conformations and the energy barriers between them. researchgate.netresearchgate.net

The conformational landscape of 3-Butene-1,2-diol, 3-phenyl- is complex due to the rotational freedom around several single bonds, including the C-C bonds of the butene backbone and the C-phenyl bond. Theoretical calculations can map the potential energy surface by systematically rotating these bonds. For the diol moiety, intramolecular hydrogen bonding between the two hydroxyl groups can significantly influence the conformational preference, favoring a gauche arrangement around the O-C-C-O dihedral angle, similar to what has been observed in studies of 2,3-butanediol (B46004). researchgate.net These calculations can identify the most stable conformers in the gas phase and in solution by incorporating solvent models.

Electronic structure calculations reveal key properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. These properties are crucial for predicting the molecule's reactivity. For instance, the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For phenyl-substituted alkenes, quantum mechanics-based properties are often used in quantitative structure-activity relationship (3D-QSAR) analyses. researchgate.net

Table 1: Hypothetical Conformational Analysis of 3-Butene-1,2-diol, 3-phenyl- using DFT This table is illustrative, based on typical results for similar molecules.

| Conformer | Dihedral Angle (HO-C1-C2-OH) | Relative Energy (kJ/mol) | Key Interactions |

| Gauche 1 | ~60° | 0.0 | Intramolecular H-bond |

| Gauche 2 | ~-60° | 0.2 | Intramolecular H-bond |

| Anti | 180° | 5.5 | Steric repulsion minimized |

Prediction and Simulation of Reaction Mechanisms and Selectivity

Computational chemistry provides indispensable tools for predicting the course of chemical reactions, including those for the synthesis of 3-Butene-1,2-diol, 3-phenyl-. By modeling reaction pathways, chemists can understand the factors that control selectivity and optimize conditions to favor the desired product.

A key aspect of simulating reaction mechanisms is the localization of transition state (TS) structures and the calculation of the associated activation energy barriers. rsc.orgcsic.es For a potential synthesis of 3-Butene-1,2-diol, 3-phenyl-, such as the reaction of phenylmagnesium bromide with a protected glyceraldehyde derivative followed by deprotection, or the dihydroxylation of 3-phenyl-3-buten-1-ol, computational methods can model each elementary step.

Algorithms are used to locate the first-order saddle point on the potential energy surface that corresponds to the transition state. Frequency calculations are then performed to confirm the presence of a single imaginary frequency, which characterizes a true transition state. The energy difference between the reactants and the transition state gives the activation barrier, a critical factor in determining the reaction rate. rsc.org For example, in the dehydration of diols, computational studies have successfully calculated the barrier heights for competing pathways, such as those involving epoxide intermediates. csic.es

Table 2: Illustrative Calculated Activation Barriers for a Hypothetical Synthetic Step This table presents hypothetical data for the dihydroxylation of an alkene precursor.

| Reaction Step | Transition State | Calculated Barrier Height (kcal/mol) |

| OsO₄ Addition | TS-Addition | 5.8 |

| Hydrolysis | TS-Hydrolysis | 12.3 |

Modeling of Regio- and Stereoselectivity

Many synthetic routes to chiral molecules like 3-Butene-1,2-diol, 3-phenyl- involve steps where regio- or stereoselectivity is crucial. acs.org Computational modeling can be highly effective in predicting and explaining these outcomes. For instance, in the asymmetric dihydroxylation of an alkene precursor, the choice of a chiral ligand is critical for achieving high enantioselectivity.

Theoretical models can simulate the interaction between the substrate, the oxidizing agent (e.g., osmium tetroxide), and the chiral ligand. By comparing the transition state energies for the pathways leading to the different stereoisomers, the model can predict which isomer will be formed preferentially. researchgate.net These calculations can account for subtle steric and electronic interactions that govern the facial selectivity of the attack on the double bond. Similarly, for reactions involving regioselectivity, such as the opening of an epoxide ring, computational analysis of the transition states for attack at different carbon atoms can predict the major product. acs.org

Design of Novel Catalysts and Reagents for Targeted Synthesis of 3-Butene-1,2-diol, 3-phenyl-

Computational chemistry plays a proactive role in the rational design of new catalysts and reagents for targeted syntheses. acs.orgnih.gov Instead of relying solely on experimental screening, theoretical calculations can be used to design catalysts with enhanced activity, selectivity, and stability for the synthesis of molecules like 3-Butene-1,2-diol, 3-phenyl-.

For example, if a palladium-catalyzed cross-coupling reaction were used to form the C-C bond between the phenyl group and the butene chain, computational methods could be employed to design optimal phosphine (B1218219) ligands. nih.gov By systematically modifying the ligand structure in silico and calculating the effect on the energies of key intermediates and transition states in the catalytic cycle, researchers can identify promising candidates for experimental validation. This approach can accelerate the discovery of catalysts that provide high yields and selectivities. acs.org This is also true for designing reagents for stereoselective transformations, where the structure of a chiral auxiliary or reagent can be computationally optimized to achieve the desired stereochemical outcome. researchgate.net

Application of Machine Learning and Artificial Intelligence in Synthetic Planning and Retrosynthesis for Analogues of 3-Butene-1,2-diol, 3-phenyl-

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing synthetic chemistry by automating the process of reaction prediction and retrosynthetic analysis. rsc.org These tools are particularly valuable for planning the synthesis of analogues of a target molecule, such as derivatives of 3-Butene-1,2-diol, 3-phenyl-. beilstein-journals.org

Advanced Research Applications and Methodological Contributions of 3 Butene 1,2 Diol, 3 Phenyl Derivatives

Incorporation into Advanced Chiral Materials

The chirality inherent in 3-Butene-1,2-diol (B138189), 3-phenyl- makes it an attractive monomer for the synthesis of complex macromolecular structures with unique stereochemical properties.

Chiral organic semiconductors have garnered substantial attention for their potential applications in spintronics, chiroptoelectronics, and ferroelectric devices, owing to their unique optoelectrical properties and structural flexibility. rsc.org The introduction of chirality into semiconducting materials can induce desirable effects such as the bulk photovoltaic effect and circularly polarized light detection. rsc.org

One established method for creating chiral conducting polymers is through the polymerization of monomers containing stereocenters. For instance, chiral diols can be used to synthesize chiral poly(3,4-alkylenedioxy-thiophene)s (PEDOT) derivatives, which are known for their high conductivity and stability. google.com The synthesis involves a transetherification reaction between a dimethoxythiophene (B8504030) and a chiral diol. google.com By applying this methodology, enantiomerically pure derivatives of 3-Butene-1,2-diol, 3-phenyl- can serve as the chiral source, leading to the formation of novel chiral thiophene-based semiconductors. The phenyl substituent is anticipated to influence the polymer's solubility and morphology, which are critical parameters for device performance. While direct synthesis of semiconductors from 3-Butene-1,2-diol, 3-phenyl- is not yet widely documented, the principles established with analogous chiral diols provide a clear pathway for its future application in this field.

Table 1: Analogous Chiral Diols in Semiconductor Synthesis

| Chiral Diol | Resulting Polymer/Material | Potential Application | Reference |

|---|---|---|---|

| (S)-1,2-Octanediol | Chiral 2-n-hexyl-2,3-dihydro-thieno[3,4-b] researchgate.netdioxine | Chiral conducting polymer | google.com |

| (S)-1,2-Decanediol | Chiral 2-n-octyl-2,3-dihydro-thieno[3,4-b] researchgate.netdioxine | Chiral conducting polymer | google.com |

The design of chiral polymers with precisely controlled properties is a major goal in materials science. The polymerization of chiral epoxides is a known route to produce stereoregular polymers like isotactic polyethers. acs.org The ring-opening polymerization of a chiral epoxide derived from 3-Butene-1,2-diol, 3-phenyl- could yield polymers with helical structures. The bulky phenyl group would play a crucial role in defining the polymer's secondary structure and, consequently, its optical and mechanical characteristics.

Furthermore, the diol functionality allows for its incorporation into polyesters and polyurethanes. The stereochemistry of the diol units along the polymer backbone would directly influence the material's bulk properties, including its crystallinity, thermal behavior, and chiroptical response. Research on poly(phenylacetylene)s has demonstrated that chiral pendants can induce a helical sense in the polymer backbone, leading to materials with tunable chirality and size. felixfreire.com This principle suggests that incorporating 3-Butene-1,2-diol, 3-phenyl- derivatives as pendants on a polymer chain could be a viable strategy for creating new functional chiral materials.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct complex, ordered architectures from molecular components. acs.org Diols with bulky aromatic groups are excellent candidates for building such assemblies. A notable example is 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, which acts as a "wheel-and-axle" host compound capable of forming inclusion complexes with various guest molecules. The diol "axle" provides hydrogen bonding sites, while the phenyl "wheels" create a rigid, encapsulating structure.

Similarly, 3-Butene-1,2-diol, 3-phenyl- possesses the necessary features for supramolecular assembly. The two hydroxyl groups can act as hydrogen bond donors and acceptors, while the phenyl group can participate in π-π stacking interactions. researchgate.net These interactions can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks. Such structures are of interest for creating crystalline sponges for guest encapsulation, chiral separation media, and sensors.

Design of Chiral Polymers with Tailored Optical or Mechanical Properties

Utility in Chemical Biology and Biosynthesis Research

The stereodefined nature of 3-Butene-1,2-diol, 3-phenyl- makes it a powerful tool for investigating biological systems and developing new biocatalytic processes.

Enzymes often exhibit high stereospecificity, and using enantiomerically pure substrates or inhibitors is crucial for elucidating their reaction mechanisms and mapping their active sites. Derivatives of 3-Butene-1,2-diol, 3-phenyl- are structurally analogous to substrates of several important enzyme classes.

For example, baker's yeast contains ene-reductases and alcohol dehydrogenases (ADHs) that catalyze the reduction of C=C and C=O bonds, respectively. researchgate.net Studies on the reduction of α-substituted derivatives of cinnamaldehyde (B126680) show that these enzymes can display strong stereopreference. researchgate.net The related ketone, 4-Phenyl-3-buten-2-one, is known to be a structural analog of a cytochrome P450 inhibitor. Furthermore, alcohol oxidases have been shown to preferentially oxidize one enantiomer of rac-1-phenyl-1,2-ethanediol, demonstrating their ability to distinguish between stereoisomers of aryl-substituted diols. nih.gov

Therefore, the individual stereoisomers of 3-Butene-1,2-diol, 3-phenyl- and its oxidized ketone forms can be used as stereodefined probes to study the active site topology and reaction mechanisms of these and other enzymes, such as epoxide hydrolases and dehydrogenases. rsc.org

Table 2: Enzyme Interactions with Analogous Phenyl-Substituted Compounds

| Enzyme Class | Analogous Substrate/Inhibitor | Observed Interaction | Potential for 3-Butene-1,2-diol, 3-phenyl- | Reference |

|---|---|---|---|---|

| Ene-Reductase (Yeast) | α-Substituted Cinnamaldehyde Derivatives | Stereoselective C=C bond reduction | Probing stereospecificity and mechanism | researchgate.net |

| Alcohol Dehydrogenase (Yeast) | Saturated Phenyl-substituted Aldehydes | Chemoselective C=O bond reduction | Investigating substrate scope | researchgate.net |

| Alcohol Oxidase | rac-1-Phenyl-1,2-ethanediol | Enantioselective oxidation of the (R)-enantiomer | Probing enantiopreference of aryl-diol oxidation | nih.gov |

Bio-inspired synthesis aims to mimic the efficiency and selectivity of biological reactions to create complex molecules. The synthesis of chiral diols is an area where biocatalysis has made significant contributions. One of the most common biological routes to a 1,2-diol is the enzymatic hydrolysis of an epoxide. rsc.orgchemicalbook.com Epoxide hydrolases catalyze the ring-opening of epoxides with high stereoselectivity, providing a green and efficient pathway to enantiopure diols like 3-Butene-1,2-diol, 3-phenyl- from its corresponding epoxide.

Another bio-inspired approach is the use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), which contains a cocktail of enzymes capable of performing cascade reactions. researchgate.net For instance, a yeast-mediated process could potentially reduce a diketone precursor stereoselectively to the desired diol.

Chemically, a robust and scalable palladium-catalyzed dynamic kinetic asymmetric transformation has been developed for the synthesis of (2R)-3-butene-1,2-diol, demonstrating a highly efficient process that uses water as a cosolvent. pnas.org Adapting such bio-inspired catalytic systems for the synthesis of the 3-phenyl derivative offers a promising route for its large-scale, enantioselective production. These methods represent a shift towards more sustainable and environmentally friendly chemical manufacturing, inspired by nature's synthetic strategies.

Probing Enzyme Mechanisms with Stereodefined Analogues

Role as Chiral Building Blocks in Complex Organic Synthesis

Phenyl-substituted butene-diols, and specifically their enantiomerically pure forms like (2R,3E)-4-Phenyl-3-butene-1,2-diol, represent a class of highly versatile chiral building blocks in modern organic synthesis. pnas.org The value of these synthons lies in their dense arrangement of functional groups—including a vicinal diol, a carbon-carbon double bond, and a phenyl group—all organized around a stereochemically defined backbone. This multifunctionality allows for a wide range of highly stereo- and chemoselective transformations. pnas.org

Single-enantiomer vinylglycols are recognized as valuable polyfunctional chiral synthons. pnas.org The phenyl-substituted variants add another layer of utility, introducing aromaticity that can be crucial for building more complex molecular architectures or for influencing the electronic properties of a target molecule.

The synthesis of these chiral building blocks can be achieved through stereoselective methods. For instance, (2R,3E)-4-Phenyl-3-butene-1,2-diol has been efficiently prepared via a palladium-catalyzed Heck reaction. This reaction couples an enantiomerically enriched (2R)-3-butene-1,2-diol with bromobenzene. pnas.org The reaction proceeds with high selectivity, demonstrating a robust method for accessing this specific chiral building block. pnas.org

Table 1: Synthesis of (2R,3E)-4-Phenyl-3-butene-1,2-diol via Heck Reaction pnas.org

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|---|---|

| (2R)-3-Butene-1,2-diol | Bromobenzene | Palladium acetate (B1210297) | Tri-o-tolylphosphine | Potassium carbonate | Acetonitrile | 95°C | (2R,3E)-4-Phenyl-3-butene-1,2-diol |

This method highlights the accessibility of phenyl-substituted butene-diols, making them available for more complex synthetic endeavors. The presence of multiple reaction sites on the molecule—the two hydroxyl groups, the alkene, and the aromatic ring—allows for sequential, regioselective modifications, making it a powerful tool for constructing stereochemically complex target molecules.

Synthesis of Natural Product Analogues with Defined Stereochemistry

Chiral building blocks possessing defined stereocenters are fundamental to the total synthesis of natural products and their analogues. The inherent, fixed stereochemistry of a building block like (2R,3E)-4-Phenyl-3-butene-1,2-diol is a critical asset, as this stereochemical information can be transferred to a more complex target molecule, avoiding the need for challenging stereoselective steps later in a synthetic sequence.

While specific, completed syntheses of natural product analogues originating directly from 3-phenyl-3-butene-1,2-diol derivatives are not extensively documented, the potential of these building blocks is clear from established synthetic strategies. rsc.org The functional groups of a phenyl-substituted butene-diol offer multiple handles for elaboration:

The Diol Group: The two hydroxyl groups can be selectively protected and deprotected, allowing for stepwise reactions at each position. They can also be converted into other functional groups, such as epoxides or cyclic carbonates, which are precursors for further transformations. researchgate.net

The Alkene Group: The carbon-carbon double bond can undergo a variety of reactions, including epoxidation, dihydroxylation, hydrogenation, or metathesis, to build complexity and introduce new stereocenters.

The Phenyl Group: The aromatic ring can be functionalized or can serve as a key structural component of the target analogue, often being essential for biological activity.

For example, in the synthesis of complex molecules like cyclopropane-containing natural products, vinyl-substituted precursors are key intermediates that undergo cyclization reactions to form the final ring system. marquette.edu Similarly, the vinyl group in a phenyl-butene-diol could be a precursor for such cyclopropanations or other ring-forming reactions essential for building the core structure of a natural product analogue. The Barbier reaction is another powerful tool in natural product synthesis for forming carbon-carbon bonds, and highly functionalized diols are often products of such reactions or serve as precursors for subsequent steps. rsc.orgresearchgate.net

Precursors for Chirally Pure Heterocyclic Compounds

Chirally pure heterocyclic compounds are scaffolds of immense importance in medicinal chemistry and materials science. Vicinal diols, such as phenyl-substituted butene-diols, are well-established precursors for the stereospecific synthesis of a variety of heterocyclic systems. beilstein-journals.org The defined stereochemistry of the diol is directly translated into the stereochemistry of the resulting heterocycle.

The conversion of a 1,2-diol into a heterocycle typically involves a two-step sequence:

Activation of the hydroxyl groups to turn them into good leaving groups. This can be achieved by converting the diol into a cyclic sulfate, a cyclic sulfite, or by selectively tosylating one or both hydroxyls. researchgate.net

Intramolecular or intermolecular nucleophilic substitution to close the ring.

This general strategy can be applied to a building block like (2R,3E)-4-Phenyl-3-butene-1,2-diol to access a range of chirally pure heterocycles. For example, treatment of the diol could lead to an epoxide. This epoxide is a versatile intermediate that can be opened by various nucleophiles (containing nitrogen, oxygen, or sulfur) to generate different five- or six-membered heterocyclic rings with complete control of the stereochemistry. beilstein-journals.org

The synthesis of oxetanes, four-membered cyclic ethers, can be achieved through the intramolecular cyclization of 1,3-diols. beilstein-journals.org While the starting material is a 1,2-diol, it can be chemically elaborated into a 1,3-diol system, which can then undergo cyclization. Furthermore, the synthesis of larger heterocycles, such as tetrahydroquinolines, often involves the cyclization of precursors containing both an aromatic ring and other functional groups that can be derived from a phenyl-butene-diol. frontiersin.org The 1,3-dipolar cycloaddition of nitrile oxides to alkenes is a powerful method for constructing five-membered heterocycles like isoxazolines, representing another potential synthetic route utilizing the alkene functionality of these building blocks.

Table 2: Potential Heterocyclic Precursors from Phenyl-Butene-Diol Derivatives

| Starting Material Derivative | Key Transformation | Resulting Precursor | Target Heterocycle Class |

|---|---|---|---|

| Phenyl-butene-diol | Tosylation followed by base-induced cyclization | Phenyl-vinyl-epoxide | Epoxides, Tetrahydrofurans, Pyrrolidines |

| Phenyl-butene-diol | Reaction with thionyl chloride | Cyclic sulfite | Cyclic sulfates, Aziridines |

| Phenyl-butene-diol | Ozonolysis & Reduction | Phenyl-glycerol derivative | Dioxolanes, Morpholines |

| Phenyl-vinyl-epoxide | Ring-opening with an amine | Amino alcohol | Oxazolidinones, Piperazines |

The combination of the phenyl ring, the vinyl group, and the chiral diol functionality makes these compounds highly promising precursors for a diverse array of complex, chirally pure heterocyclic structures.

Future Directions and Emerging Research Opportunities for 3 Butene 1,2 Diol, 3 Phenyl in Organic Chemistry

Integration of Automation and High-Throughput Experimentation in Synthetic Studies

The synthesis of chiral compounds like 3-Butene-1,2-diol (B138189), 3-phenyl- is often a complex, multi-step process requiring significant optimization. Automation and high-throughput experimentation (HTE) are rapidly emerging as indispensable tools to accelerate this process. rsc.org By employing robotic platforms, chemists can perform numerous reactions in parallel, systematically varying parameters such as catalysts, solvents, and temperatures to quickly identify optimal conditions. pnas.orgsynplechem.com

Recent advancements in HTE have enabled the screening of hundreds of experimental conditions in parallel, a significant leap from traditional, iterative approaches. rsc.org For the synthesis of chiral diols, HTE platforms can be used to rapidly screen libraries of chiral ligands and catalysts to find the most effective combinations for enantioselective reactions. pnas.org For instance, a general approach to high-throughput screening of enantiomeric excess (ee) and concentration has been developed using indicator displacement assays (IDAs), which has been successfully applied to the vicinal diol hydrobenzoin. pnas.org This method utilizes 96-well plates to screen enantioselective boronic acid-based receptors and identify the optimal pairing with indicators for the largest optical responses. pnas.org

Furthermore, fluorescence-based assays have been developed for the high-throughput determination of enantiomeric excess in 1,2- and 1,3-diols. nih.govresearchgate.netnih.gov These assays are based on the dynamic self-assembly of the chiral diol with other components to form fluorescent diastereomeric complexes, allowing for rapid and sensitive ee determination with minimal sample consumption. nih.govresearchgate.netnih.gov Such techniques are not sensitive to common impurities or unreacted reagents, offering a distinct advantage in the direct analysis of crude reaction products. researchgate.net

The integration of automated synthesis platforms with these high-throughput screening methods creates a powerful workflow for the discovery and optimization of synthetic routes to compounds like 3-Butene-1,2-diol, 3-phenyl-. chemrxiv.orgnih.gov This synergy not only accelerates the pace of research but also facilitates the discovery of novel catalysts and reaction conditions that might be overlooked in traditional, low-throughput studies. nih.govresearchgate.net

Table 1: High-Throughput Experimentation Techniques for Chiral Diol Synthesis

| HTE Technique | Principle | Application in Chiral Diol Synthesis | Key Advantages |

| Indicator Displacement Assays (IDAs) | Utilizes enantioselective receptors and indicators to generate a colorimetric response for determining enantiomeric excess and concentration. pnas.org | Screening of chiral ligands and catalysts for asymmetric synthesis. pnas.org | Rapid, colorimetric, and suitable for 96-well plate format. pnas.org |

| Fluorescence-Based Assays | Formation of fluorescent diastereomeric complexes with distinct photophysical properties. nih.govresearchgate.netnih.gov | Real-time evaluation of enantiomeric excess and product yield in crude reaction mixtures. nih.govresearchgate.netnih.gov | High sensitivity, low sample consumption, and insensitivity to common impurities. nih.govresearchgate.netnih.gov |

| Scanning Mass Spectrometry | Rapid analysis of catalyst activity and selectivity in combinatorial libraries. nih.gov | Screening of heterogeneous catalyst libraries for optimal performance. nih.gov | High speed, allowing for the analysis of a large number of catalysts in a short time. nih.gov |

| Infrared Thermography | Measures reaction rates of exothermic reactions. mpg.de | Qualitative screening for catalytic activities. mpg.de | Provides a rapid visual assessment of reaction progress. mpg.de |

Advanced Computational Tools for Predicting Reactivity and Designing Novel Derivatives

Computational chemistry has become an increasingly powerful tool in modern organic synthesis, offering profound insights into reaction mechanisms and enabling the rational design of new molecules. For 3-Butene-1,2-diol, 3-phenyl-, computational methods can be employed to predict its reactivity, understand the origins of stereoselectivity in its synthesis, and design novel derivatives with desired properties. researchgate.netnih.govnih.gov

Density Functional Theory (DFT) calculations are particularly valuable for investigating the electronic structure and energetics of reactants, transition states, and products. acs.orgresearchgate.net These calculations can help elucidate the mechanism of reactions involving 3-Butene-1,2-diol, 3-phenyl-, such as its formation via palladium-catalyzed dynamic kinetic asymmetric transformation of the corresponding epoxide. pnas.org By modeling the transition states, chemists can understand the factors that control enantioselectivity and use this knowledge to design more effective catalysts and ligands. acs.org

Computational tools can also predict the site-selectivity in reactions of diols. A predictive model based on experimental and computational studies has been developed to forecast site-selectivity in the mono-oxidation of diols catalyzed by palladium-neocuproine. researchgate.net This model, which considers factors like hyperconjugative interactions and the conformational freedom of the diol, can be applied to complex molecules to predict the most likely site of oxidation. researchgate.net

Furthermore, machine learning and linear regression models are emerging as powerful predictive tools. acs.org For instance, a multiple linear regression model has been developed to predict the activation energy barriers for the palladium-catalyzed C–O bond activation of allyl alcohols, unifying the effects of different activators and ligands. acs.org Such models, which utilize readily available descriptors like pKₐ values and HOMO energies, can guide the selection of optimal reaction conditions. acs.org

The ability to predict reactivity extends to the design of novel derivatives of 3-Butene-1,2-diol, 3-phenyl-. By computationally screening virtual libraries of derivatives, researchers can identify candidates with enhanced biological activity or improved material properties before embarking on their synthesis. This in silico approach significantly reduces the time and resources required for drug discovery and materials development. nih.gov

Table 2: Computational Tools in the Study of 3-Butene-1,2-diol, 3-phenyl-

| Computational Tool | Application | Insights Gained |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and stereoselectivity. acs.orgresearchgate.net | Understanding of transition state geometries, electronic effects, and the origins of enantioselectivity. researchgate.netacs.org |

| Predictive Models for Site-Selectivity | Forecasting the regioselectivity of reactions on polyols. researchgate.net | Identification of key structural and electronic factors governing site-selectivity. researchgate.net |

| Machine Learning & Linear Regression Models | Predicting reaction outcomes and optimizing reaction conditions. acs.org | Correlation of molecular descriptors with reactivity, enabling the prediction of activation energies. acs.org |

| In Silico Screening | Designing novel derivatives with desired properties. nih.gov | Identification of promising candidates for synthesis, accelerating the discovery process. nih.gov |

Sustainable and Circular Economy Approaches in the Synthesis and Utilization of Chiral Diols

The principles of green chemistry and the circular economy are increasingly influencing the field of organic synthesis, with a focus on developing more sustainable and environmentally benign processes. sciencenet.cn For a valuable chiral building block like 3-Butene-1,2-diol, 3-phenyl-, this translates to exploring renewable feedstocks, employing catalytic methods, and designing for recyclability. acs.orgresearchgate.netroyalsociety.org

One promising avenue is the synthesis of diols from bio-based resources. For example, a versatile continuous flow procedure has been developed for the deoxydehydration of biobased erythritol (B158007) to produce 3-butene-1,2-diol. rsc.orgnih.govsci-hub.se This process can be tuned to selectively yield either the diol or butadiene, showcasing the potential of biomass as a feedstock for valuable chemicals. rsc.org

The use of biocatalysis also aligns with the goals of sustainable chemistry. Enzymes can catalyze reactions with high selectivity and under mild conditions, reducing the need for harsh reagents and solvents. acs.org For instance, two-step biocatalytic reactions have been developed for the synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol (B147034), achieving high product concentrations and excellent stereoselectivity. acs.org

In the context of a circular economy, the focus extends to the end-of-life of products derived from chiral diols. Designing polymers from chiral diols that are chemically recyclable and enzymatically degradable is a key research area. acs.orgchemrxiv.org For example, polyesters synthesized from α-pinene-derived chiral diols have been shown to be both chemically recyclable and susceptible to enzymatic degradation, offering a path towards a more circular materials economy. acs.orgchemrxiv.org The monomers recovered from these polymers can be reused in subsequent polymerization reactions, closing the loop on material usage. chemrxiv.org

The development of catalysts that are both highly active and recyclable is another crucial aspect of sustainable synthesis. researchgate.net This includes the design of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, as well as the development of homogeneous catalysts that can be recycled through techniques like phase separation. sciencenet.cn

Table 3: Sustainable Approaches for Chiral Diols

| Sustainable Approach | Description | Example |

| Bio-based Synthesis | Utilizing renewable feedstocks to produce chiral diols. rsc.org | Continuous flow synthesis of 3-butene-1,2-diol from erythritol. rsc.orgnih.gov |

| Biocatalysis | Employing enzymes for selective and efficient synthesis. acs.org | Two-step enzymatic synthesis of 1-phenylpropane-1,2-diol stereoisomers. acs.org |

| Chemical Recycling | Designing polymers from chiral diols for depolymerization and monomer recovery. acs.orgchemrxiv.org | Recyclable polyesters from α-pinene-derived chiral diols. acs.orgchemrxiv.org |

| Catalyst Recycling | Developing and utilizing recyclable catalysts to minimize waste. sciencenet.cnresearchgate.net | Use of heterogeneous catalysts or phase-separable homogeneous catalysts. sciencenet.cn |

Q & A

Q. What are the established synthetic routes for 3-Butene-1,2-diol (BDdiol), and how can its purity be validated?

BDdiol is synthesized via enzymatic hydrolysis of 1,2-epoxy-3-butene (BMO) using epoxide hydrolases (EHs) in microsomal preparations . Key validation steps include:

Q. How is BDdiol quantified in biological matrices, and what are critical validation parameters?

LC/ESI-MS with derivatization (e.g., using 4-bromophenylboronic acid, BPBA) enables sensitive detection:

- Derivatization protocol : React BDdiol with BPBA to form stable esters, enhancing MS detection limits (LOD: 0.1 μM in urine) .

- Validation metrics : Linear range (0.1–10 μM in urine), recovery rates (85–110%), and inter-day precision (<10% RSD) .

- Matrix effects : Use isotope-labeled internal standards to correct for ion suppression in urine .

Q. What are the primary metabolic pathways of BDdiol in mammalian systems?

BDdiol is a secondary metabolite of 1,3-butadiene (BD), formed via:

- Step 1 : CYP450-mediated oxidation of BD to BMO .

- Step 2 : EH-catalyzed hydrolysis of BMO to BDdiol .

- Further metabolism : Oxidation to hydroxymethylvinyl ketone (HMVK, a Michael acceptor) or epoxidation to 3,4-epoxy-1,2-butanediol (EBD) .

Advanced Research Questions

Q. How do species-specific differences in BDdiol metabolism influence toxicokinetic models?

- Rodent models : Rats exhibit higher hepatic EH activity, leading to faster BDdiol formation than mice .

- Toxicity divergence : Mice show greater susceptibility to BDdiol-induced hematotoxicity due to prolonged HMVK exposure .

- In vitro tools : Use cDNA-expressed human CYPs/EHs in microsomal assays to predict inter-species metabolic scaling .

Q. What methodologies identify reactive metabolites (e.g., HMVK) derived from BDdiol, and how are their adducts characterized?

- Trapping experiments : Incubate BDdiol with liver microsomes + NADPH, then trap HMVK using nucleophilic agents (e.g., N-acetylcysteine) .

- Hemoglobin adduct profiling :

- LC/ESI-QTOF-MS : Detect HMVK-Cys125 adducts in β-globin chains after in vivo dosing (25–200 mg/kg BDdiol in rats) .

- MALDI-FTICR : Confirm cyclic diadducts via high-resolution mass shifts (+224 Da for HMVK-lysine adducts) .

Q. How can conflicting data on BDdiol’s role in BD carcinogenicity be resolved?

- Contradiction : While BDdiol is a detoxification intermediate, its oxidation to HMVK/EBD introduces genotoxic risks .

- Approach :

- Comparative adductomics : Quantify HMVK vs. EBD adducts in target tissues (e.g., liver, bone marrow) across species .

- Knockout models : Use EH-null rodents to isolate BDdiol’s contribution to BD toxicity .

Q. What polymerization techniques utilize BDdiol derivatives, and how are the resulting polymers characterized?

- Synthesis : Free-radical polymerization of BDdiol diesters (e.g., diacetates) yields polyesters with tunable crosslinking .

- Characterization :

- GPC : Determine molecular weight distribution.

- DSC/TGA : Assess thermal stability (Tg, decomposition onset) .

- Mechanical testing : Correlate network density with tensile strength in polyurethane coatings .

Methodological Challenges & Contradictions

Q. Why do in vitro and in vivo studies show discrepancies in BDdiol’s metabolic fate?

- In vitro limitations : Microsomal systems lack compensatory pathways (e.g., renal excretion), overemphasizing HMVK formation .

- In vivo complexity : Competing detoxification (glutathione conjugation) and tissue-specific EH expression alter BDdiol clearance .

Q. How can stereochemical factors in BDdiol derivatives impact enzyme interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.